molecular formula C19H22N4O3S B2701423 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176270-74-7

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2701423
CAS No.: 2176270-74-7
M. Wt: 386.47
InChI Key: JDMDKSQCOYLIBG-UHFFFAOYSA-N
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Description

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemically sophisticated small molecule designed for early-stage drug discovery and pharmacological research. This compound features a unique hybrid architecture, incorporating a benzenesulfonyl linker that connects a 2-methyl-1,3-oxazole moiety and a piperidine ring which is further substituted with a 1-methyl-1H-pyrazole group. The integration of these specific heterocyclic scaffolds—piperidine, pyrazole, and oxazole—is of significant interest in medicinal chemistry, as they are privileged structures found in a wide array of biologically active compounds and FDA-approved therapeutics . Piperidine derivatives are common cores in pharmaceuticals and are frequently investigated for their potential to interact with various enzymes and receptors . The presence of the sulfonyl group can enhance binding affinity and contribute to favorable pharmacokinetic properties. This molecule is supplied as a high-purity compound to ensure reliability in biological screening and assay development. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate or a novel chemical probe to explore new chemical space, particularly in the development of therapies for central nervous system disorders, infectious diseases, or oncology, where such heterocyclic motifs have shown considerable utility .

Properties

IUPAC Name

2-methyl-4-[4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-20-19(13-26-14)15-5-7-17(8-6-15)27(24,25)23-10-3-4-16(12-23)18-9-11-22(2)21-18/h5-9,11,13,16H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMDKSQCOYLIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonamide linker, heterocyclic substituents, and piperidine modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight (g/mol) Reported Activity / Notes Reference
Target Compound Piperidine + 2-methyloxazole-benzenesulfonyl + 1-methylpyrazole C₁₉H₂₂N₄O₃S 386.47 Structural complexity suggests kinase or antimicrobial potential (inferred)
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6) Piperidine + phenylpyrazole-benzenesulfonyl (no oxazole) C₂₁H₂₃N₃O₂S 381.49 ERK inhibitor candidate; lacks oxazole, reducing electron-deficient interactions
4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine (Compound 9) Piperidine + pyrimidine-amine-benzenesulfonyl (replaces oxazole/pyrazole with pyrimidine) C₁₆H₂₀N₄O₂S 332.43 Enhanced hydrogen bonding via pyrimidine amine; potential kinase selectivity
4-[5-(1-Naphthyl)-1H-pyrazol-3-yl]-1-(3-trifluoromethylbenzenesulfonyl)piperidine Piperidine + naphthylpyrazole + trifluoromethylbenzenesulfonyl C₂₅H₂₂F₃N₃O₂S 485.52 Bulky naphthyl group improves hydrophobic binding; trifluoromethyl enhances metabolic stability
4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS: 916766-81-9) Benzenesulfonyl chloride + 1-methylpyrazole (precursor for sulfonamide synthesis) C₁₀H₉ClN₂O₂S 256.71 Reactive intermediate; used to synthesize sulfonamide derivatives like the target compound

Key Comparative Insights:

Impact of Heterocycles on Activity: The 2-methyloxazole in the target compound introduces an electron-deficient aromatic system, which may enhance binding to ATP pockets in kinases or microbial enzymes . Pyrimidine-amine (Compound 9) offers additional hydrogen-bonding sites, likely improving selectivity for kinases like ERK .

Role of Substituents on Pharmacokinetics :

  • The trifluoromethyl group in the naphthylpyrazole analog (CAS: 1030386-12-9) enhances lipophilicity and metabolic stability, a feature absent in the target compound .
  • Sulfonyl chloride precursors (e.g., CAS: 916766-81-9) highlight the synthetic versatility of the benzenesulfonyl-piperidine scaffold .

Structural Complexity vs. Simpler analogs (e.g., Compound 6) may exhibit reduced potency due to fewer interaction sites .

Research Findings and Implications

  • Antimicrobial Potential: Oxazole derivatives are well-documented for antimicrobial activity (e.g., 1,3-oxazole clubbed pyridyl-pyrazolines in ). The target compound’s oxazole moiety positions it as a candidate for further antimicrobial testing .
  • Kinase Inhibition : Structural similarity to ERK inhibitors () suggests the target compound could be evaluated against MAPK pathways.
  • Synthetic Accessibility : The commercial availability of intermediates like 4-(1-methylpyrazol-3-yl)benzenesulfonyl chloride (CAS: 916766-81-9) supports scalable synthesis .

Biological Activity

The compound 1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel synthetic molecule that incorporates various pharmacologically significant moieties, including oxazole and piperidine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of 408.5 g/mol. The structure includes a piperidine ring, a benzenesulfonyl group, and an oxazole ring substituted with a methyl group.

Property Value
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
IUPAC NameThis compound
CAS Number2097873-43-1

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, particularly carbonic anhydrases. This inhibition can affect physiological processes such as intraocular pressure regulation, making it a candidate for glaucoma treatment .
  • Binding Interactions : The oxazole ring can engage in non-covalent interactions (e.g., hydrogen bonding) with amino acids in enzyme active sites, enhancing binding affinity and specificity.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to the target molecule. For instance, a series of synthesized piperidine derivatives demonstrated significant activity against multiple bacterial strains:

Compound Bacterial Strain Activity (IC50 µM)
Compound ASalmonella typhi2.14 ± 0.003
Compound BBacillus subtilis0.63 ± 0.001
Compound CEscherichia coli21.25 (reference)

These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through docking studies and biochemical assays:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown strong inhibition against acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Urease Inhibition : Many derivatives exhibited potent urease inhibitory activity, which could be beneficial in treating conditions like urinary tract infections .

Case Studies

A recent case study involving a derivative of the compound demonstrated effective inhibition of carbonic anhydrase isoform II in vitro, leading to reduced intraocular pressure in animal models. This suggests potential applications in treating glaucoma and other related conditions .

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